A Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: Synthesis, Properties, and Applications
A Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: Synthesis, Properties, and Applications
Abstract: 2,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a substituted benzaldehyde, it serves as a versatile building block for synthesizing more complex molecular architectures. The presence of three halogen atoms—two chlorine and one fluorine—on the phenyl ring imparts unique electronic properties that influence its reactivity and the characteristics of its derivatives. This guide provides an in-depth analysis of its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and discusses its potential applications for drug development professionals and research scientists.
Compound Identification and Physicochemical Properties
The table below presents the known properties of similar dichlorofluorobenzaldehydes and monochlorofluorobenzaldehydes, which serve as a basis for predicting the characteristics of the target compound.
| Property | 2,6-Dichloro-4-fluorobenzaldehyde[1][2][3] | 2,3-Dichloro-4-fluorobenzaldehyde[4] | 2-Chloro-4-fluorobenzaldehyde[5] | 2,5-Dichloro-4-fluorobenzaldehyde (Predicted) |
| CAS Number | 1182709-86-9[1][2][3] | 845907-07-5[4] | 84194-36-5[5] | Not Assigned |
| Molecular Formula | C₇H₃Cl₂FO | C₇H₃Cl₂FO | C₇H₄ClFO | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol [1] | 193.00 g/mol [4] | 158.56 g/mol | 193.00 g/mol |
| Appearance | Light yellow crystal[1] | Not Specified | White to off-white solid/powder[5] | White to light yellow solid |
| Melting Point | Not Specified | Not Specified | 60-63 °C | 65-80 °C |
| Boiling Point | Not Specified | Not Specified | 118-120 °C at 50 mmHg | >220 °C at 760 mmHg |
| Purity | ≥98% | Not Specified | ≥97%[5] | ≥97% (synthesis dependent) |
The predicted properties for 2,5-dichloro-4-fluorobenzaldehyde are based on established structure-property relationships. The addition of a second chlorine atom relative to 2-chloro-4-fluorobenzaldehyde is expected to increase the molecular weight and melting point significantly.
Synthesis and Mechanistic Considerations
As a non-standard reagent, 2,5-dichloro-4-fluorobenzaldehyde requires a targeted synthetic approach. A logical and efficient method involves the oxidation of the corresponding toluene derivative, 2,5-dichloro-4-fluorotoluene. This precursor can be synthesized from commercially available starting materials.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 2,5-Dichloro-4-fluorobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
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Nitration of 1,4-Dichloro-2-fluorobenzene: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 1,4-dichloro-2-fluorobenzene. The electrophilic nitration is directed by the activating fluorine and ortho, para-directing chlorine atoms. Maintain the temperature and stir until the reaction is complete (monitored by TLC/GC). Quench the reaction by pouring it over ice and extract the product.
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Reduction of the Nitro Group: The resulting 1,4-dichloro-2-fluoro-5-nitrobenzene is reduced to 2,5-dichloro-4-fluoroaniline. This can be achieved using standard methods such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).
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Sandmeyer Reaction: The aniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. This intermediate is then treated with a copper(I) cyanide/potassium cyanide solution to yield 2,5-dichloro-4-fluorobenzonitrile. This cyanation step is a robust and well-established method for introducing a carbon substituent.
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Reduction of Nitrile to Aldehyde: The final step involves the partial reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary alcohol. The reaction is typically performed in an anhydrous aprotic solvent like THF or toluene and quenched with a mild acid workup.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,5-dichloro-4-fluorobenzaldehyde is primarily governed by the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the three halogen substituents on the aromatic ring further enhance this electrophilicity, making it a highly reactive substrate for nucleophilic attack.
Caption: Core reactivity of the aldehyde group in 2,5-Dichloro-4-fluorobenzaldehyde.
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Nucleophilic Addition and Condensation: The aldehyde readily undergoes reactions with various nucleophiles. For instance, it can participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form substituted acrylonitriles, which are valuable precursors in medicinal chemistry.
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Oxidation: It can be easily oxidized to the corresponding 2,5-dichloro-4-fluorobenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).
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Reduction: The aldehyde can be reduced to 2,5-dichloro-4-fluorobenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable route to synthesize variously substituted stilbene and styrene derivatives.
Applications in Drug Development and Research
Halogenated benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of 2,5-dichloro-4-fluorobenzaldehyde makes it a candidate for creating novel compounds with potentially enhanced biological activity.
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Pharmaceutical Synthesis: Fluorine and chlorine atoms are often incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity. This compound could serve as a key building block for synthesizing inhibitors of enzymes, receptor antagonists, or other biologically active molecules.[5] Its derivatives are logical candidates for screening in anti-cancer, anti-inflammatory, and anti-viral assays.
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Agrochemicals: The polychlorinated and fluorinated phenyl ring is a common feature in many modern pesticides and herbicides. This aldehyde could be used to develop new crop protection agents.
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Materials Science: Aromatic aldehydes are used in the synthesis of polymers and functional materials. The high halogen content of this molecule could be exploited to create materials with specific properties, such as flame retardancy or altered electronic characteristics.[5]
Safety and Handling
As a laboratory chemical, 2,5-dichloro-4-fluorobenzaldehyde must be handled with appropriate precautions. Safety data for closely related compounds indicate several potential hazards.
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Hazard Identification: Based on analogs like 2,6-dichloro-4-fluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde, this compound is expected to be harmful if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[1] It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. If there is a risk of dust or aerosol formation, use a dust mask or work within a fume hood.
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Handling and Storage: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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References
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